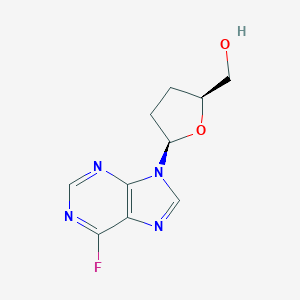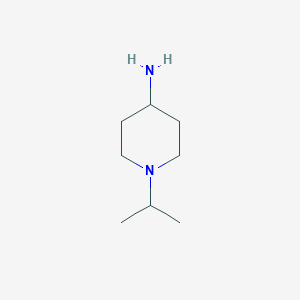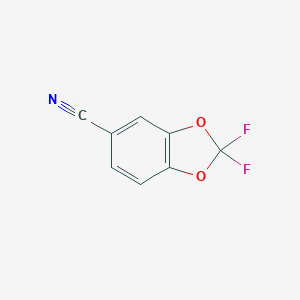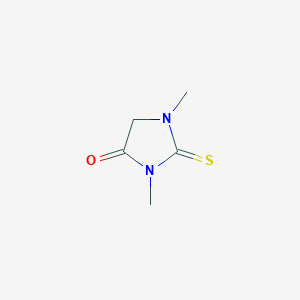
1,3-Dimethyl-2-thiohydantoin
概要
説明
1,3-Dimethyl-2-thiohydantoin is a chemical compound with the molecular formula C5H8N2OS and a molecular weight of 144.19 . It is a solid substance with a pale orange color .
Synthesis Analysis
The synthesis of 2-thiohydantoin derivatives, including 1,3-Dimethyl-2-thiohydantoin, is typically achieved by heating a mixture of thiourea and an α-amino acid . This method offers the advantages of simplicity, low cost, easy work-up, and scalability .Molecular Structure Analysis
The molecular structure of 1,3-Dimethyl-2-thiohydantoin consists of a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms. Two methyl groups are attached to one of the nitrogen atoms .Physical And Chemical Properties Analysis
1,3-Dimethyl-2-thiohydantoin has a melting point of 93°C . It is a solid substance with a pale orange color .科学的研究の応用
Application 1: Anti-Inflammatory Drugs
- Summary of the Application: 1,3-Disubstituted-2-thiohydantoin analogues, which include 1,3-Dimethyl-2-thiohydantoin, have been developed with potent anti-inflammatory activity. These compounds are being studied for their potential in treating autoimmune diseases like type I diabetes, rheumatoid arthritis, bullous pemphigoid, paraneoplastic pemphigoid, and multiple sclerosis .
- Methods of Application: The compounds were synthesized and their anti-inflammatory activity was assessed against the murine leukemia cell line (RAW264.7). The study evaluated the cytotoxicity activity and their potency to prevent nitric oxide (NO) production .
- Results or Outcomes: The study revealed that 1,3-disubstituted-2-thiohydantoin could be considered as a promising scaffold for the development of potent anti-inflammatory agents .
Application 2: Intermediate in Organic Synthesis
- Summary of the Application: Thiohydantoins and their derivatives, including 1,3-Dimethyl-2-thiohydantoin, have been used as intermediates and reagents in organic synthesis. They are involved in the structure of many natural and synthetic molecules .
- Methods of Application: The nature of substituents on the heterocyclic ring affects the biological activity of these compounds. Position 5 in the five-membered ring 2-thiohydantoin is the nucleophilic centre, therefore, several biologically active 5-substituents 2-thiohydantoin derivatives can be prepared by condensation reaction at this position with various aldehydes .
- Results or Outcomes: The review aims to place each work in the context of its contribution to understanding the significance of thiohydantoins and their derivatives .
Application 3: Anticonvulsant Drugs
- Summary of the Application: Thiohydantoins, including 1,3-Dimethyl-2-thiohydantoin, have shown useful pharmacological activities such as anticonvulsant properties .
- Methods of Application: The compounds were synthesized and their anticonvulsant activity was assessed using various in vivo and in vitro models .
- Results or Outcomes: The study revealed that thiohydantoins could be considered as a promising scaffold for the development of potent anticonvulsant agents .
Application 4: Antiarrhythmic Drugs
- Summary of the Application: Thiohydantoins, including 1,3-Dimethyl-2-thiohydantoin, have shown useful pharmacological activities such as antiarrhythmic properties .
- Methods of Application: The compounds were synthesized and their antiarrhythmic activity was assessed using various in vivo and in vitro models .
- Results or Outcomes: The study revealed that thiohydantoins could be considered as a promising scaffold for the development of potent antiarrhythmic agents .
Application 5: Herbicidal Properties
- Summary of the Application: Thiohydantoins, including 1,3-Dimethyl-2-thiohydantoin, have been used for their herbicidal properties .
- Methods of Application: The compounds were synthesized and their herbicidal activity was assessed using various in vivo and in vitro models .
- Results or Outcomes: The study revealed that thiohydantoins could be considered as a promising scaffold for the development of potent herbicides .
Application 6: Antitumor Drugs
- Summary of the Application: Thiohydantoins, including 1,3-Dimethyl-2-thiohydantoin, have shown useful pharmacological activities such as antitumor properties .
- Methods of Application: The compounds were synthesized and their antitumor activity was assessed using various in vivo and in vitro models .
- Results or Outcomes: The study revealed that thiohydantoins could be considered as a promising scaffold for the development of potent antitumor agents .
Application 7: Antiandrogen Drugs
- Summary of the Application: Thiohydantoins, including 1,3-Dimethyl-2-thiohydantoin, have shown useful pharmacological activities such as antiandrogen properties .
- Methods of Application: The compounds were synthesized and their antiandrogen activity was assessed using various in vivo and in vitro models .
- Results or Outcomes: The study revealed that thiohydantoins could be considered as a promising scaffold for the development of potent antiandrogen agents .
Application 8: Immunomodulators
- Summary of the Application: Thiohydantoins, including 1,3-Dimethyl-2-thiohydantoin, have shown useful pharmacological activities such as immunomodulatory properties .
- Methods of Application: The compounds were synthesized and their immunomodulatory activity was assessed using various in vivo and in vitro models .
- Results or Outcomes: The study revealed that thiohydantoins could be considered as a promising scaffold for the development of potent immunomodulators .
Safety And Hazards
1,3-Dimethyl-2-thiohydantoin is classified under the GHS07 hazard class. It carries the hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
将来の方向性
特性
IUPAC Name |
1,3-dimethyl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2OS/c1-6-3-4(8)7(2)5(6)9/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWNLFPHQCFFQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=S)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395527 | |
| Record name | 1,3-Dimethyl-2-thiohydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-2-thiohydantoin | |
CAS RN |
1801-62-3 | |
| Record name | 1,3-Dimethyl-2-thiohydantoin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



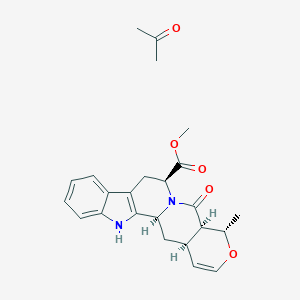
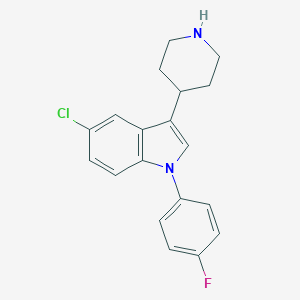

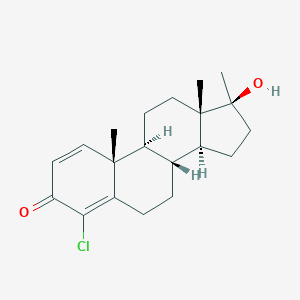
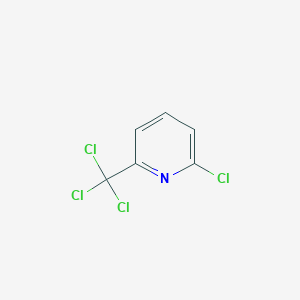
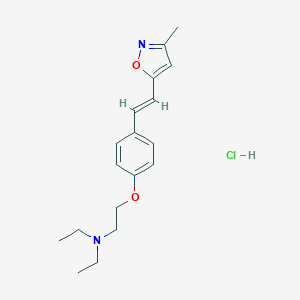
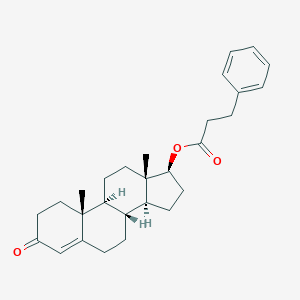
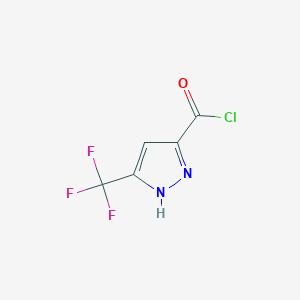
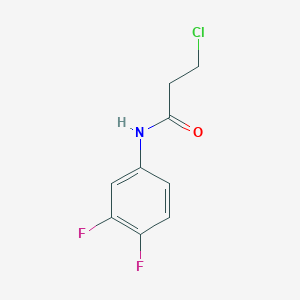
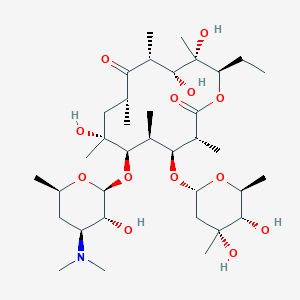
![N-(2-methylphenyl)-1-azabicyclo[2.2.2]octane-3-carboxamide](/img/structure/B159580.png)
